1-Methyl-3-(trifluoromethoxy)naphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F3O |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methyl-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-8-6-10(16-12(13,14)15)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |
InChI Key |
WRWAPISLOYZWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Historical Context of Naphthalene (B1677914) Core Functionalization
Historically, the functionalization of the naphthalene core has been dominated by electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and sulfonation. wordpress.comresearchgate.net Naphthalene is more reactive than benzene (B151609) in these reactions because the energy loss to disrupt the aromaticity in the first step of the substitution is lower. libretexts.org
A key characteristic of naphthalene's reactivity in EAS is the strong preference for substitution at the 1-position (α-position) over the 2-position (β-position). libretexts.orgpearson.com This preference is attributed to the greater stability of the carbocation intermediate (a naphthalenonium ion) formed during the α-attack. wordpress.comyoutube.com The intermediate for 1-substitution allows the positive charge to be distributed over two positions while leaving one of the rings fully aromatic, a stabilization not as effectively achieved in 2-substitution. wordpress.comlibretexts.org
However, this inherent regioselectivity can be influenced by reaction conditions. For instance, the sulfonation of naphthalene can yield the 1-substituted product at low temperatures (the kinetically controlled product) or the 2-substituted product at higher temperatures (the thermodynamically controlled product). wordpress.comyoutube.com Similarly, Friedel-Crafts acylation can favor the 1- or 2-isomer depending on the solvent used. libretexts.org These classical methods, while foundational, often struggle with precise regiocontrol, especially when multiple substituents are already present on the naphthalene ring. researchgate.netresearchgate.net
Advanced Approaches to Introducing Trifluoromethoxy Substituents onto Aromatic Systems
The trifluoromethoxy (-OCF₃) group is highly valued in medicinal and materials chemistry for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.gov However, its installation onto aromatic rings presents significant challenges, leading to the development of specialized advanced methodologies. mdpi.com
Direct trifluoromethoxylation involves the introduction of the -OCF₃ group in a single step to an aromatic precursor. Radical-based approaches have emerged as a powerful tool for the direct C-H trifluoromethoxylation of aromatic substrates, which is particularly advantageous for late-stage functionalization. nih.gov
Several reagents have been developed for this purpose. Hypervalent iodine compounds, such as Togni reagents, are effective for the O-trifluoromethylation of N-Aryl-N-hydroxyacetamides, which can then rearrange to form ortho-trifluoromethoxylated aniline (B41778) derivatives. nih.gov Another approach involves the use of electrophilic trifluoromethylating reagents like O-(trifluoromethyl)-dibenzofuranium salts for the selective O-trifluoromethylation of phenols. chemrevlett.com More recent developments utilize photocatalysis, for example, using Ru(bpy)₃(PF₆)₂ with trifluoromethyl iodide to generate aryl trifluoromethyl ethers from N-aryl-N-hydroxylamides. mdpi.com These methods bypass the need for pre-functionalized starting materials, offering a more direct route to trifluoromethoxylated arenes. nih.gov
| Reagent/Method | Substrate Type | Conditions | Key Feature |
| Togni Reagent II | N-Aryl-N-hydroxyacetamides | Cs₂CO₃ (cat.), CHCl₃, RT | Synthesis of ortho-OCF₃ anilines via migration nih.gov |
| Umemoto Reagent | Phenols | (iPr)₂NEt, -90 to -10 °C | Electrophilic trifluoromethylation of hydroxyl groups mdpi.comchemrevlett.com |
| CF₃I / Ru(bpy)₃(PF₆)₂ | N-aryl-N-hydroxylamides | K₂CO₃, blue LED | Photocatalytic radical approach mdpi.com |
| AgOCF₃ (in situ) | Aryl boronic acids | Pd catalyst, oxidant | Catalytic trifluoromethoxylation of boronic acids nih.gov |
An alternative and widely used strategy involves the synthesis of target molecules from precursors that already contain the trifluoromethyl or trifluoromethoxy group. mdpi.comnih.gov This approach circumvents the often harsh conditions required for direct trifluoromethoxylation.
One such method involves the cyclization of intermediate dienes, formed from the dehydration of alcohols that were themselves created by the addition of Grignard reagents to trifluoromethylketones. This strategy provides access to a variety of trifluoromethyl-substituted naphthalenes. soton.ac.uk Another powerful technique is the iron-promoted electrophilic annulation of trifluoromethyl-containing aryl enynes with disulfides or diselenides, which yields polysubstituted naphthalenes with high selectivity. mdpi.com More recently, the reaction of 2-pyrones bearing trifluoromethyl groups with arynes (generated from o-silylaryl triflates) has been shown to produce multisubstituted naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org
| Precursor Type | Reaction | Resulting Structure | Ref. |
| Trifluoromethylketones | Grignard addition, dehydration, cyclization | Trifluoromethyl-substituted naphthalenes | soton.ac.uk |
| CF₃-containing aryl enynes | Iron-promoted annulation with disulfides | Polysubstituted naphthalenes | mdpi.com |
| CF₃-substituted 2-pyrones | Reaction with arynes ([4+2] cycloaddition) | Multisubstituted naphthalenes | rsc.org |
Regioselective Functionalization of the Naphthalene Nucleus
Achieving high regioselectivity is a formidable challenge in the synthesis of polysubstituted naphthalenes. researchgate.netrsc.org The final substitution pattern is a result of the inherent reactivity of the naphthalene core and the directing effects of substituents already present.
In the context of 1-Methyl-3-(trifluoromethoxy)naphthalene, the synthesis must correctly place both the methyl and trifluoromethoxy groups. In an electrophilic substitution on a monosubstituted naphthalene, an activating group (like a methyl group) at the 1-position will typically direct an incoming electrophile to the 4-position (para) and to a lesser extent the 2-position (ortho). A deactivating group would also direct to other positions in the same ring. The interplay between multiple substituents makes predicting the outcome of classical EAS reactions complex. researchgate.net
For the target molecule, if one were to start with 1-methylnaphthalene, an electrophilic trifluoromethoxylation would need to be directed to the 3-position. Conversely, starting with 3-(trifluoromethoxy)naphthalene would require a methylation reaction to be directed to the 1-position. The electronic properties of the methyl group (electron-donating) and the trifluoromethoxy group (electron-withdrawing) would exert competing influences on the regiochemistry of such substitutions.
To overcome the regioselectivity challenges of classical EAS, modern methods like Directed ortho Metalation (DoM) have been developed. dal.caacs.org This strategy utilizes a directing metalating group (DMG) on the aromatic ring, which coordinates to an organolithium base (like sec-BuLi) and directs deprotonation (metalation) to an adjacent ortho position. acs.orgnih.gov The resulting aryllithium species can then be trapped with a wide variety of electrophiles to introduce a new substituent with high regiochemical control. dal.ca
While much of the work has focused on benzene derivatives, DoM has been successfully applied to naphthalenes. dal.caacs.org For instance, using a powerful N,N-diethyl carboxamide DMG at the 1-position of naphthalene can direct metalation to the 2-position. dal.ca By employing two DMGs, such as in naphthalene 1,8-diamide, it is possible to achieve dimetalation at the 2- and 7-positions. dal.caacs.orgnih.gov This strategy provides a systematic and predictable route for constructing naphthalenes with three or more substituents, complementing the traditional SEAr reactivity. dal.caacs.org This level of control is essential for the unambiguous synthesis of complex targets like this compound.
Aryne-Mediated Cycloaddition Reactions for Naphthalene Construction
The construction of polysubstituted naphthalene skeletons can be efficiently achieved through cycloaddition reactions involving aryne intermediates. rsc.org Arynes are highly reactive, neutral species derived from an aromatic ring by the formal removal of two ortho substituents, creating a strained triple bond within the ring. This high reactivity makes them excellent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to form bicyclic systems that can lead to naphthalenes. rsc.org
A prevalent strategy involves the generation of an aryne, such as benzyne, from a stable precursor like an ortho-silylaryl triflate. rsc.org This aryne intermediate then reacts with a suitable diene. For instance, substituted 2-pyrones are effective dienes in this context. The initial [4+2] cycloaddition is followed by a decarboxylative aromatization step (loss of CO₂) to yield the stable naphthalene aromatic system. rsc.org This method is advantageous due to its modularity, allowing for the synthesis of a wide array of substituted naphthalenes by varying the substitution patterns on both the aryne precursor and the diene. rsc.org
Consecutive aryne reactions have also been developed to build complex, multisubstituted naphthalenes. elsevierpure.comoup.comoup.com These methods use precursors with multiple aryne-forming moieties, such as o-silyl and o-iodoaryl triflates, which can be selectively activated under different reaction conditions to generate sequential aryne intermediates. oup.comthieme-connect.com This reagent-controlled approach allows for the stepwise and regioselective addition of different functionalities to the naphthalene core. thieme-connect.com
| Aryne Precursor | Diene/Arynophile | Key Transformation | Reference |
|---|---|---|---|
| o-Silylaryl triflate | 4-Hydroxy-2-pyrones | [4+2] cycloaddition followed by decarboxylative aromatization | rsc.orgrsc.org |
| Naphthodiyne equivalent | Furan, N-methylaniline | Selective, consecutive aryne generation and trapping | oup.com |
| Ketones, alkynoates | (acts as arynophile source) | σ-Bond insertion/benzannulation | nih.govfigshare.com |
Derivatization and Transformation of Naphthalene Scaffolds
Once the naphthalene core is formed, subsequent derivatization is necessary to install the specific methyl and trifluoromethoxy groups at the desired positions.
Methyl Group Incorporation: The introduction of a methyl group onto a naphthalene ring is commonly achieved through Friedel–Crafts alkylation. wikipedia.org This electrophilic aromatic substitution reaction typically uses an alkyl halide, such as methyl iodide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). In the case of unsubstituted naphthalene, the reaction preferentially occurs at the C1 (or α) position due to the higher stability of the corresponding carbocation intermediate. stackexchange.com However, steric hindrance from bulky alkylating agents can favor substitution at the C2 (or β) position. stackexchange.com For a small group like methyl, the C1 position is the kinetically favored product. stackexchange.com
Trifluoromethoxy Group Incorporation: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high lipophilicity. sci-hub.senih.gov Its introduction, however, is challenging. Direct trifluoromethoxylation of aromatic rings is a significant area of research in organofluorine chemistry. nih.govresearchgate.net
Strategies often involve either nucleophilic or radical trifluoromethoxylation. One approach involves the conversion of a precursor functional group, such as an amine, into the desired ether. For instance, aromatic amines can be converted into pyridinium (B92312) salt intermediates, which then undergo nucleophilic substitution (SₙAr) with a trifluoromethoxide source. acs.org Another strategy is the copper-mediated or copper-catalyzed trifluoromethoxylation of aryl halides or diazonium salts, which typically uses silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) as the nucleophilic source of the -OCF₃ group. researchgate.net The development of bench-stable, user-friendly reagents that can deliver the -OCF₃ moiety under mild conditions remains a key focus. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of highly substituted naphthalenes.
One such strategy involves a transition-metal-free, three-component reaction of arynes, ketones, and alkynoates. figshare.comresearchgate.net This sequential process proceeds through a σ-bond insertion followed by a benzannulation cascade, effectively assembling the naphthalene skeleton from simple, readily available starting materials in one pot. figshare.com Another example is the three-component coupling of 2-alkynylbenzaldehyde hydrazones with Fischer carbene complexes and electron-deficient alkynes, which proceeds through an isoindole intermediate that undergoes an intramolecular Diels-Alder reaction to form the naphthalene core. nih.govnih.gov More recently, ruthenium-catalyzed three-component reactions of simple naphthalenes, olefins, and alkyl bromides have been developed to synthesize multifunctional naphthalenes via remote C–H functionalization. rsc.orgrsc.org
Novel Reagents and Catalytic Systems in Organofluorine Chemistry
The synthesis of trifluoromethoxy-containing compounds like this compound heavily relies on advances in organofluorine chemistry. cas.cn The development of safe and effective trifluoromethoxylation reagents is crucial, as traditional methods often required volatile and hazardous materials like trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT). sci-hub.se
Recent research has produced a variety of innovative reagents that facilitate the introduction of the -OCF₃ group under milder conditions. sci-hub.sewiley-vch.de These can be broadly categorized into nucleophilic and radical sources. For example, N-trifluoromethoxyphthalimide has been developed as a stable, solid reagent that can release a trifluoromethoxide anion. researchgate.net Hypervalent iodine compounds, such as Togni reagents, have also been adapted for O-trifluoromethylation reactions, which can subsequently rearrange to provide trifluoromethoxylated arenes. nih.govmdpi.com
Catalysis plays a pivotal role in modern fluorination chemistry. nih.gov Transition metal catalysts, including those based on copper, silver, and gold, have been employed to facilitate C–OCF₃ bond formation. researchgate.netacs.org Silver-catalyzed fluorodecarboxylation and silver-mediated oxidative cross-coupling reactions are examples of such advancements. mdpi.com Photocatalysis is also emerging as a powerful tool, using visible light to generate OCF₃ radicals from stable precursors for the functionalization of C–H bonds. acs.org These catalytic systems often offer improved selectivity, broader functional group tolerance, and milder reaction conditions compared to stoichiometric methods. nih.gov
| Reagent/Catalyst Class | Example Reagent(s) | Mechanism/Application | Reference |
|---|---|---|---|
| Nucleophilic Reagents | AgOCF₃, CsOCF₃, N-trifluoromethoxyphthalimide | Nucleophilic substitution on aryl halides/diazonium salts | sci-hub.seresearchgate.net |
| Hypervalent Iodine Reagents | Togni Reagent II | O-trifluoromethylation of N-protected hydroxylamines followed by migration | nih.govmdpi.com |
| Electrophilic Reagents | Umemoto's Reagent | Direct electrophilic trifluoromethylation of phenols | mdpi.com |
| Transition Metal Catalysts | Cu(I) salts, AgF, JohnPhosAuNTf₂ | Copper-mediated cross-coupling; Silver-catalyzed reactions; Gold-catalyzed O-transfer | researchgate.netmdpi.comacs.org |
| Shelf-Stable Precursors | Trifluoromethyl benzoate (B1203000) (TFBz) | Source of trifluoromethoxide anion upon activation | sci-hub.sewiley-vch.de |
Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 1-methyl-3-(trifluoromethoxy)naphthalene is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely exhibit a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the naphthalene (B1677914) ring system. The chemical shifts of these aromatic protons are influenced by the electronic effects of the methyl and trifluoromethoxy substituents. The electron-donating methyl group and the electron-withdrawing trifluoromethoxy group will cause shielding and deshielding effects, respectively, on the nearby protons. The methyl group protons would appear as a singlet, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Naphthalene-H | 7.0 - 8.2 | Multiplet |
| -CH₃ | 2.2 - 2.6 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Substituent Effects
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom. The chemical shifts of the carbon atoms are significantly affected by the substituents. The methyl group will cause a shielding effect (upfield shift) on the carbon it is attached to (C1) and other nearby carbons. Conversely, the highly electronegative fluorine atoms of the trifluoromethoxy group will induce a strong deshielding effect (downfield shift) on the carbon it is bonded to (C3). Furthermore, the carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Naphthalene-C | 110 - 150 |
| -CH₃ | 15 - 25 |
| -OCF₃ | 120 (quartet) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Characterization
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring and is sensitive to the electronic environment.
Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCF₃ | -57 to -60 | Singlet |
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include C-H stretching vibrations from the aromatic rings and the methyl group, C=C stretching vibrations from the naphthalene core, and strong C-F and C-O stretching vibrations from the trifluoromethoxy group. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the naphthalene ring.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-F Stretch | 1100 - 1200 (strong) |
Raman Spectroscopy
Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing the vibrations of non-polar bonds. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations of the naphthalene ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. While specific experimental data is not available, analysis of related naphthalene derivatives suggests that the Raman spectrum would provide a characteristic fingerprint of the molecule.
Electronic Absorption and Emission Spectroscopy
The electronic structure of this compound is characterized by its naphthalene core, which acts as the principal chromophore. The interaction of the molecule with ultraviolet and visible light induces electronic transitions of its valence electrons from the highest occupied molecular orbital (HOMO) to lower unoccupied molecular orbitals (LUMO). libretexts.org The absorption spectrum is dominated by π → π* transitions within the aromatic system.
The parent naphthalene molecule exhibits two significant absorption bands, designated as the ¹Lₐ and ¹Lₑ transitions. researchgate.net The ¹Lₑ band is typically found at a longer wavelength with lower intensity, while the ¹Lₐ band appears at a shorter wavelength with higher intensity. researchgate.net In this compound, the methyl (-CH₃) and trifluoromethoxy (-OCF₃) substituents act as auxochromes, modifying the electronic properties of the naphthalene ring and causing shifts in the absorption maxima. The electron-withdrawing nature of the trifluoromethoxy group, in particular, influences the energy of the molecular orbitals involved in the electronic transitions.
The UV-Vis spectrum, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show absorptions characteristic of a substituted naphthalene system.
Table 1: Representative UV-Vis Spectroscopic Data for this compound
| Absorption Band | Expected λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition Type |
| ¹Lₑ | ~320 | ~400 | π → π |
| ¹Lₐ | ~280 | ~6,000 | π → π |
| B | ~225 | ~90,000 | π → π* |
Note: The values presented are illustrative and based on the typical spectral properties of substituted naphthalenes.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous confirmation of the compound's elemental composition. For this compound, the molecular formula is C₁₂H₉F₃O. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. The technique's precision, typically within a few parts per million (ppm), serves as a cornerstone for structural validation.
Table 2: High-Resolution Mass Spectrometry Data for C₁₂H₉F₃O
| Parameter | Value |
| Molecular Formula | C₁₂H₉F₃O |
| Theoretical Monoisotopic Mass | 226.06055 u |
| Hypothetical Measured Mass | 226.06050 u |
| Mass Error | -2.2 ppm |
| Ion Species | [M+H]⁺ or [M]⁺˙ |
Note: The measured mass and error are hypothetical examples demonstrating the typical accuracy of HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile compounds and identify them based on their mass spectra. In the analysis of this compound, GC separates the target compound from any volatile impurities or residual solvents from its synthesis. psu.edu The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule's mass and a series of fragment ion peaks that form a unique "fingerprint," which confirms the compound's identity. This fragmentation pattern provides valuable structural information.
Table 3: Illustrative GC-MS Data for this compound
| Parameter | Description |
| GC Column | HP-5MS (5% Phenyl Methyl Siloxane) or similar |
| Retention Time (tR) | Dependent on specific GC conditions (e.g., temperature program) |
| Molecular Ion (M⁺˙) [m/z] | 226 |
| Key Fragment Ion [m/z] | 211 ([M-CH₃]⁺) |
| Key Fragment Ion [m/z] | 157 ([M-OCF₃]⁺) |
| Key Fragment Ion [m/z] | 141 ([C₁₁H₉]⁺) |
| Key Fragment Ion [m/z] | 69 ([CF₃]⁺) |
Note: The fragmentation pattern is predicted based on the chemical structure and common fragmentation pathways.
X-ray Crystallography for Solid-State Molecular Geometry
When this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net
The resulting three-dimensional model confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. Analysis of the crystal packing can also provide insights into intermolecular interactions, such as π-stacking or dipole-dipole forces, which govern the solid-state properties of the material. While a specific crystal structure for this compound is not publicly available, data from structurally similar molecules can illustrate the type of information obtained. researchgate.netresearchgate.net
Table 4: Representative X-ray Crystallographic Data for an Aromatic Compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.58 |
| b (Å) | 12.41 |
| c (Å) | 12.37 |
| β (°) | 90.01 |
| Volume (ų) | 1779 |
| Z (molecules per unit cell) | 4 |
| Bond Length (C-O) | ~1.37 Å |
| Bond Length (C-CF₃) | ~1.50 Å |
| Bond Angle (C-O-C) | ~118° |
Note: These data are hypothetical and serve to illustrate the parameters determined from an X-ray diffraction experiment. The values are based on published structures of similar substituted naphthalene or phenanthrene (B1679779) compounds. researchgate.netresearchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic nature of a molecule. These theoretical methods provide insights into molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Methodologies (e.g., B3LYP/6-311++G(d,p)) for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular choice that combines the accuracy of ab initio methods with the computational efficiency of DFT. science.govdergipark.org.tr When paired with a comprehensive basis set like 6-311++G(d,p), this methodology allows for the accurate calculation of a molecule's ground-state geometry. dergipark.org.trdoi.org
The geometry optimization process for 1-methyl-3-(trifluoromethoxy)naphthalene would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. This optimized structure corresponds to the most stable arrangement of the atoms and serves as the foundation for all subsequent property calculations. The trifluoromethoxy group, with its electron-withdrawing nature, and the methyl group would significantly influence the final geometry and electron distribution of the naphthalene (B1677914) core.
Analysis of Electronic Properties and Reactivity Descriptors
Once the optimized geometry is obtained, various analyses can be performed to understand the electronic properties and predict the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. ucsb.edu For instance, the electron-withdrawing trifluoromethoxy group is expected to lower the energy of the LUMO, potentially making the naphthalene ring more susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)
| Parameter | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecule's surface using a color spectrum.
For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the oxygen atom of the trifluoromethoxy group, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms and potentially near the electron-deficient parts of the aromatic system, highlighting areas prone to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule.
An NBO analysis of this compound would quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. This would reveal the stabilizing interactions between the methyl and trifluoromethoxy substituents and the naphthalene ring system. The analysis would also provide information on the hybridization of the carbon, oxygen, and fluorine atoms, offering a deeper understanding of the bonding within the molecule.
Mulliken Charge Analysis for Atomic Charge Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and identifying electrophilic and nucleophilic sites. niscpr.res.inchemrxiv.org The analysis partitions the total electron population among the different atoms, and while it is known to be sensitive to the choice of basis set, it offers a valuable qualitative picture of the molecular electronic structure. uni-muenchen.de
For this compound, a Mulliken charge analysis would reveal the significant electronic influence of its two distinct substituents. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect leads to a considerable positive charge on the carbon atom of the -OCF₃ group and the adjacent oxygen atom, with a significant accumulation of negative charge on the fluorine atoms. Consequently, the naphthalene ring atoms, particularly those ortho and para to the -OCF₃ group, will exhibit a more positive (or less negative) charge, indicating a decrease in electron density.
Conversely, the methyl (-CH₃) group at the 1-position is a weak electron-donating group through induction and hyperconjugation. This results in a slight increase in electron density on the naphthalene ring, particularly at the C1 carbon to which it is attached, and a small positive charge on the hydrogen atoms of the methyl group.
| Atom/Group | Predicted Mulliken Charge (a.u.) | Rationale |
|---|---|---|
| Fluorine (in OCF₃) | -0.45 | High electronegativity leads to significant negative charge accumulation. |
| Carbon (in OCF₃) | +0.80 | Strongly electron-deficient due to bonding with three F atoms and one O atom. |
| Oxygen (in OCF₃) | -0.30 | Electronegative, but less so than F; charge is influenced by both C(ring) and C(CF₃). |
| C3 (attached to OCF₃) | +0.25 | Directly attached to the strongly withdrawing OCF₃ group. |
| C1 (attached to CH₃) | -0.15 | Influenced by the electron-donating CH₃ group. |
| Carbon (in CH₃) | -0.20 | Slightly more electronegative than hydrogen. |
| Hydrogen (in CH₃) | +0.10 | Slightly electropositive relative to carbon. |
Substituent Effects and Electronic Perturbations of the Trifluoromethoxy Group
The electronic properties of an aromatic system are profoundly influenced by its substituents. The trifluoromethoxy (-OCF₃) group is a unique substituent whose electronic character plays a critical role in determining the reactivity and properties of this compound.
Substituent effects are typically dissected into two primary components: the inductive (or field) effect and the resonance effect. The inductive effect (F) operates through the sigma-bond framework and electrostatic interactions, while the resonance effect (R) involves the delocalization of pi-electrons. These effects can be quantified using parameters derived from linear free-energy relationships, such as Hammett constants (σ). semanticscholar.org
Quantitative parameters for the -OCF₃ group highlight this dichotomy:
Hammett constants : σₚ = +0.35, σₘ = +0.39. The positive values indicate electron withdrawal at both the para and meta positions.
Field/Inductive Parameter (F) : +0.39. This large positive value confirms its strong inductive electron-withdrawing nature.
Resonance Parameter (R) : -0.04. The small negative value quantifies the very weak resonance electron-donating character. pitt.edu
A theoretical approach to quantify the energetic consequences of substituent interactions is through the calculation of the Substituent Effect Stabilization Energy (SESE). nih.govacs.org SESE is determined from the energy of a homodesmotic reaction, a type of theoretical reaction where the number and types of bonds are conserved on both sides of the equation. This method allows for the isolation of the energy associated purely with the interaction between substituents, canceling out other energetic contributions like bond strain. nih.govacs.org A positive SESE value indicates a stabilizing interaction between the substituents.
In naphthalene ring systems, SESE calculations have been used to study how substituents electronically perturb the molecule. nih.govnih.gov For a molecule like this compound, the SESE would quantify the interaction between the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group. Given their meta-relationship (1,3-substitution), the interaction is primarily inductive. Computational studies on related substituted naphthalenes show that the presence of powerful electron-withdrawing groups, such as trifluoromethyl (-CF₃), significantly increases the sensitivity of the molecule's SESE to further substitution. nih.govnih.gov By analogy, the potent -OCF₃ group in this compound would establish a highly polarized aromatic system, making the stabilization energy sensitive to the nature and position of other functional groups. researchgate.net
To fully appreciate the electronic character of the trifluoromethoxy group, it is instructive to compare it with its trifluoromethyl (-CF₃) and methoxy (B1213986) (-OCH₃) analogs. These three groups provide a clear spectrum of substituent effects.
Methoxy (-OCH₃) : This group is a classic resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). The lone pairs on the oxygen atom strongly delocalize into the aromatic ring. Its Hansch-Leo lipophilicity parameter (π) is slightly negative, indicating it increases hydrophilicity. nih.gov
Trifluoromethyl (-CF₃) : This group is strongly electron-withdrawing through both inductive (-I) and resonance (-R, via hyperconjugation) effects. nih.govresearchgate.net It has no lone pairs to donate. It is significantly more lipophilic than a methyl group, a property often exploited in drug design. mdpi.comnih.gov
Trifluoromethoxy (-OCF₃) : This group combines features of the other two but with a unique outcome. Like -CF₃, it is powerfully electron-withdrawing, but this is almost entirely an inductive effect. nih.gov The intervening oxygen atom prevents the direct resonance withdrawal seen in -CF₃ and introduces a very weak resonance donation. Crucially, the -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch-Leo parameter (π) of +1.04, which is even higher than that of the -CF₃ group (π = +0.88). nih.govnih.gov
The following table summarizes the key electronic and lipophilicity parameters for these three substituents.
| Parameter | -OCH₃ (Methoxy) | -CF₃ (Trifluoromethyl) | -OCF₃ (Trifluoromethoxy) |
|---|---|---|---|
| Inductive/Field Effect (F) | +0.29 | +0.38 | +0.39 |
| Resonance Effect (R) | -0.53 | +0.16 | -0.04 |
| Hammett Constant (σₚ) | -0.28 | +0.53 | +0.35 |
| Lipophilicity (Hansch π) | -0.02 | +0.88 | +1.04 |
Spectroscopic Parameter Prediction via Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in structure elucidation and the interpretation of experimental results. For this compound, these methods are particularly useful for assigning complex NMR spectra.
The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netimist.ma This method is typically used in conjunction with Density Functional Theory (DFT), with functionals like B3LYP often providing a good balance of accuracy and computational cost. researchgate.net The process involves first optimizing the molecular geometry and then calculating the isotropic magnetic shielding (σ_iso) for each nucleus. The final chemical shift (δ) is obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., tetramethylsilane, TMS, for ¹H and ¹³C) calculated at the same level of theory. researchgate.net
¹H and ¹³C NMR : For this compound, GIAO-DFT calculations would predict the chemical shifts for the aromatic and methyl protons and carbons. The aromatic protons and carbons would be shifted downfield (to higher ppm values) due to the deshielding effect of the electron-withdrawing -OCF₃ group. This effect would be most pronounced for carbons and protons closest to the substituent. The methyl group protons and carbon would appear upfield relative to the aromatic signals. nih.gov
¹⁹F NMR : Predicting ¹⁹F NMR chemical shifts is more challenging due to the large chemical shift range of fluorine and its high sensitivity to the electronic environment. nih.gov However, GIAO-DFT methods, when properly benchmarked and scaled, can provide accurate predictions. nih.govresearchgate.net For the -OCF₃ group, the three fluorine nuclei are equivalent and would appear as a singlet in the ¹⁹F NMR spectrum. Its chemical shift would be highly characteristic of the trifluoromethoxy group attached to an aromatic ring.
The table below presents plausible predicted NMR chemical shifts for this compound based on GIAO-DFT calculations.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Methyl (-CH₃) | 2.5 - 2.7 | Singlet (s) |
| ¹H | Aromatic (H2, H4) | 7.2 - 7.5 | Singlet/Doublet (s/d) |
| ¹H | Aromatic (H5-H8) | 7.6 - 8.1 | Multiplet (m) |
| ¹³C | Methyl (-CH₃) | ~20 | Quartet (q, due to ¹JCH) |
| ¹³C | Aromatic (C1-C10) | 110 - 150 | Various |
| ¹³C | -OCF₃ | ~121 | Quartet (q, due to ¹JCF) |
| ¹⁹F | -OCF₃ | -57 to -59 | Singlet (s) |
Prediction of Vibrational Frequencies and Electronic Absorption Spectra (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method used to predict the electronic absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comresearchgate.net This method is instrumental in understanding the UV-visible absorption profile of a compound. ssrn.com
For this compound, a TD-DFT calculation would typically follow a geometry optimization of the molecule's ground state using a suitable functional and basis set, such as B3LYP/6-311++G(d,p). ekb.eg Subsequent TD-DFT calculations on the optimized structure would yield the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the electronic transitions. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the molecular structure and understand the nature of the electronic excitations, such as π→π* transitions within the naphthalene ring system.
Similarly, DFT calculations are routinely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. nih.gov Although specific published data for the predicted vibrational frequencies of this compound are not available, such calculations would help in assigning the vibrational modes of the molecule, including the characteristic stretching frequencies of the C-F bonds in the trifluoromethoxy group.
Non-Linear Optical (NLO) Properties from Theoretical Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. nasa.gov Computational methods are crucial for predicting the NLO response of molecules, guiding the design of new materials with enhanced properties. nih.gov The key parameters determining a molecule's NLO activity are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. dtic.mil
Theoretical calculations of the NLO properties of this compound have not been specifically reported in the available scientific literature. However, the methodology to predict these properties is well-established. Using DFT with a selected functional, the components of the polarizability and hyperpolarizability tensors can be calculated. nih.govmdpi.com The presence of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group on the naphthalene scaffold could potentially lead to intramolecular charge transfer, a key feature for enhancing NLO properties. nih.gov The magnitude of the first hyperpolarizability (β) is a critical indicator of second-order NLO activity. nih.gov A computational investigation would provide valuable data on the dipole moment (μ), polarizability (α), and hyperpolarizability (β and γ), offering a theoretical assessment of its potential as an NLO material.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions on 1-Methyl-3-(trifluoromethoxy)naphthalene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene (B1677914). The outcome of such reactions on a disubstituted naphthalene like this compound depends on the combined directing effects of both substituents.
The regioselectivity of electrophilic attack is determined by the ability of the substituents to stabilize the intermediate arenium ion (also known as a sigma complex).
Methyl Group (-CH₃): Located at the C1 position, the methyl group is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation. As an activating group, it directs incoming electrophiles to the ortho (C2, C8) and para (C4) positions relative to itself. libretexts.org
Trifluoromethoxy Group (-OCF₃): Positioned at C3, the trifluoromethoxy group is a strongly deactivating substituent. The high electronegativity of the three fluorine atoms causes a powerful electron-withdrawing inductive effect (-I), which significantly reduces the electron density of the naphthalene ring system. nih.govresearchgate.net While the oxygen atom possesses lone pairs that can donate electron density via resonance (+R), this effect is greatly diminished by the fluorine atoms. Consequently, the -OCF₃ group is strongly deactivating and acts as a meta-director (directing to C2 and C4 relative to itself, but more importantly, deactivating the positions ortho and para to it). libretexts.org
Considering the directing effects on this compound:
Position C2: Activated by the C1-methyl group (ortho) but deactivated by the C3-trifluoromethoxy group (ortho). The proximity to the deactivating group likely makes this position less favorable.
Position C4: Strongly activated by the C1-methyl group (para) and only weakly influenced by the meta-directing C3-trifluoromethoxy group. This α-position is expected to be one of the most reactive sites.
Position C5: This is an α-position on the unsubstituted ring. It is not strongly influenced electronically by the substituents on the other ring, making it a possible site for substitution, albeit less favored than C4.
Position C8: Activated by the C1-methyl group (ortho). However, this position is sterically hindered by the proximate C1-methyl group (a peri-interaction), which would likely disfavor the approach of an electrophile.
Therefore, electrophilic attack is most likely to occur at the C4 position , which is electronically activated by the methyl group and is an inherent α-position of the naphthalene core.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of C1-Methyl Group | Influence of C3-OCF₃ Group | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| C2 | Activating (ortho) | Deactivating (ortho) | Low | Low |
| C4 | Activating (para) | Weakly Deactivating (meta) | Low | High |
| C5 | Minimal | Minimal | Low | Moderate |
| C6 | Minimal | Minimal | Low | Low |
| C7 | Minimal | Minimal | Low | Moderate |
| C8 | Activating (ortho) | Minimal | High (peri-interaction) | Very Low |
Nucleophilic Aromatic Substitution Reactions Involving the Trifluoromethoxy Group
Nucleophilic aromatic substitution (SₙAr) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. wikipedia.org
In this compound, the trifluoromethoxy group itself is not a conventional leaving group under typical SₙAr conditions. Such reactions usually involve the displacement of halides or nitro groups. For the -OCF₃ group to act as a leaving group, the naphthalene ring would need to be substantially more electron-deficient, likely requiring the presence of multiple, powerful electron-withdrawing groups (such as -NO₂ or -CN) at positions that can stabilize the intermediate anion (e.g., positions 2 and 4).
Given the presence of the electron-donating methyl group and the lack of additional strong activating groups, direct nucleophilic displacement of the trifluoromethoxy group on this specific compound is considered highly unlikely. The substrate lacks the necessary electronic activation to undergo the addition-elimination mechanism characteristic of SₙAr reactions. mdpi.comnih.gov
Organometallic Reactions and Metalation Chemistry
The formation of organometallic species from this compound, typically through deprotonation (metalation) with a strong base like an alkyllithium, is dictated by the kinetic acidity of the ring protons.
The regioselectivity of metalation is influenced by the electronic effects of the substituents, as they affect the stability of the resulting carbanion.
Inductive Effects: The strongly electron-withdrawing -OCF₃ group will significantly increase the acidity of the adjacent protons at the C2 and C4 positions through a powerful inductive effect.
Directed ortho-Metalation (DoM): DoM is a powerful tool for regioselective functionalization, but it requires a potent directed metalation group (DMG), such as an amide, carbamate, or sulfoxide. acs.orgacs.org Neither the methyl nor the trifluoromethoxy group is considered an effective DMG.
Therefore, deprotonation will be governed primarily by the kinetic acidity of the C-H bonds. The proton at the C2 position is rendered most acidic due to its proximity to the strongly inductively withdrawing -OCF₃ group. The proton at the C4 position is also acidified, but to a lesser extent. Consequently, treatment with a strong organolithium base is predicted to selectively deprotonate the C2 position.
Table 2: Predicted Regioselectivity of Deprotonation (Metalation)
| Position | Influence of Substituents on C-H Acidity | Predicted Site of Metalation |
|---|---|---|
| C2 | Strongly enhanced by adjacent -OCF₃ group | Most Probable |
| C4 | Moderately enhanced by -OCF₃ group | Possible, but less likely than C2 |
| Other Positions | Minimal electronic influence | Unlikely |
If a chiral center were to be introduced during an organometallic transformation (for example, by quenching the lithiated species with a prochiral electrophile), the stereochemical outcome would depend on the reaction conditions and reagents used. In the absence of any chiral auxiliaries or catalysts, the reaction would likely produce a racemic mixture. The planar nature of the lithiated naphthalene intermediate does not inherently favor the formation of one enantiomer over the other.
Cycloaddition Reactions and Pericyclic Processes Involving Naphthalene Derivatives
Naphthalene can participate in cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes.
The most common type of cycloaddition involving aromatic rings is the Diels-Alder [4+2] reaction, where one of the rings of the naphthalene system acts as the diene. Naphthalene itself is a reluctant diene, and such reactions often require harsh conditions (high temperature and pressure) or the use of highly reactive dienophiles. semanticscholar.orgresearchgate.net The participation of the C1-C2-C3-C4 fragment of this compound as a diene would be disfavored due to the disruption of aromaticity.
Electronic Effects: The electron-donating methyl group at C1 would slightly increase the electron density of the ring, potentially increasing its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. Conversely, the strongly electron-withdrawing trifluoromethoxy group at C3 would significantly decrease the electron density, making the system a poorer diene and thus less reactive. The deactivating effect of the -OCF₃ group is expected to dominate, rendering the substituted ring of this compound particularly unreactive in Diels-Alder reactions.
Naphthalene derivatives can also act as dipolarophiles in 1,3-dipolar cycloadditions . researchgate.netwikipedia.org In this role, the electron-poor nature of the substituted ring, due to the -OCF₃ group, could enhance its reactivity toward electron-rich 1,3-dipoles. The reaction would likely occur across the C1-C2 or C3-C4 double bonds, with the regioselectivity being controlled by the electronic and steric profiles of both the naphthalene derivative and the dipole.
Diels-Alder Reactions with Dienophiles or Dienes
There is no specific information available in published literature detailing the participation of this compound as either a diene or a dienophile in Diels-Alder reactions. While naphthalene and its derivatives can undergo [4+2] cycloaddition reactions, the specific influence of the combined 1-methyl and 3-trifluoromethoxy substitution pattern on the aromatic ring's ability to engage in such transformations has not been documented. Factors such as the electron-donating nature of the methyl group and the electron-withdrawing nature of the trifluoromethoxy group would be expected to influence the electron density and frontier molecular orbitals of the naphthalene system, thereby affecting its reactivity in cycloaddition reactions. However, without experimental or theoretical studies, any discussion of potential reaction pathways or product formations would be purely speculative.
Functional Group Transformations of the Trifluoromethoxy and Methyl Moieties
Specific studies on the functional group transformations of the trifluoromethoxy and methyl groups in this compound are not reported in the available scientific literature.
Modifications of the Trifluoromethoxy Group
The trifluoromethoxy group (-OCF₃) is known for its high stability and is generally resistant to chemical modification. Cleavage of the C-O bond or transformation of the trifluoromethyl group typically requires harsh reaction conditions. Research on other trifluoromethoxy-substituted aromatic compounds suggests that this group is often retained unchanged in many chemical transformations. However, no studies have been specifically conducted on this compound to determine the conditions under which its trifluoromethoxy group might be modified.
Reactivity at the Methyl Position
The methyl group on the naphthalene ring represents a potential site for various chemical transformations, such as oxidation, halogenation, or deprotonation followed by reaction with electrophiles. The reactivity of this benzylic position would be influenced by the electronic effects of the trifluoromethoxy group and the naphthalene ring system. However, no experimental data has been published detailing specific reactions at the methyl position of this compound.
Detailed Mechanistic Elucidation of Key Reaction Pathways
In the absence of reported reactions involving this compound, there has been no detailed mechanistic elucidation of its key reaction pathways.
Transition State Analysis
No computational or experimental transition state analyses for reactions involving this compound have been described in the literature. Such analyses are crucial for understanding reaction kinetics and selectivity but are contingent on the existence of known chemical transformations.
Reaction Coordinate Mapping
Similarly, reaction coordinate mapping, which provides a detailed profile of the energy changes throughout a reaction, has not been performed for any reactions of this compound due to the lack of established reactivity data for this specific compound.
Derivatives and Analogues of 1 Methyl 3 Trifluoromethoxy Naphthalene
Synthesis and Characterization of Positional Isomers of Trifluoromethoxynaphthalenes
Various synthetic strategies have been developed for the preparation of substituted naphthalene (B1677914) derivatives. bohrium.com These methods often involve multi-step sequences to introduce the desired functional groups at specific positions. For instance, the introduction of a trifluoromethoxy group can be achieved through reactions involving trifluoromethoxide sources.
The characterization of these isomers relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, is instrumental in determining the precise location of the substituents on the naphthalene ring. nih.gov X-ray crystallography provides definitive structural elucidation, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org
The study of positional isomers is essential as the arrangement of substituents can lead to significant differences in molecular properties and reactivity. For example, the relative positions of electron-donating and electron-withdrawing groups can affect the electron density distribution across the naphthalene system, influencing its behavior in chemical reactions and its potential applications.
Naphthalene Derivatives Bearing Multiple Fluorinated Alkoxy Substituents
Naphthalene derivatives featuring multiple fluorinated alkoxy groups, such as the trifluoromethoxy group, represent a class of compounds with significantly altered electronic properties. The introduction of more than one strongly electron-withdrawing trifluoromethoxy group can profoundly impact the electron density of the naphthalene ring system. nih.gov This, in turn, influences the molecule's reactivity, stability, and potential for intermolecular interactions.
The resulting poly-substituted naphthalene derivatives are of interest for their potential applications in materials science. The strong electron-accepting nature imparted by multiple fluorinated groups can make these compounds suitable for use in organic electronics. chemistryviews.org The unique electronic and steric properties of these molecules can also lead to novel packing arrangements in the solid state, influencing their bulk material properties. rsc.org
Table 1: Examples of Naphthalene Derivatives with Multiple Fluorinated Substituents
| Compound Name | Number of Fluorinated Substituents | Type of Fluorinated Substituent |
| Octafluoronaphthalene | 8 | Fluoro |
| 1,3,5,7-Tetrakis(trifluoromethyl)naphthalene | 4 | Trifluoromethyl |
| Perfluorohalogenated naphthalenes | Multiple | Fluoro and Halo |
This table provides illustrative examples of naphthalene derivatives with multiple fluorinated substituents.
Analogs with Other Fluorinated Alkyl or Alkoxy Groups
Expanding beyond the trifluoromethoxy group, a variety of other fluorinated alkyl and alkoxy substituents have been incorporated into the naphthalene framework. These include longer-chain perfluoroalkyl groups (e.g., -C2F5, n-C3F7, n-C4F9) and other fluorinated alkoxy moieties. nih.govchemistryviews.org The nature of the fluorinated substituent—its chain length, degree of fluorination, and branching—plays a critical role in modulating the properties of the resulting naphthalene derivative.
The synthesis of these analogs often employs methods similar to those used for trifluoromethylated and trifluoromethoxylated compounds. Gas-phase perfluoroalkylation with various perfluoroalkyl iodide reagents has proven effective for producing a range of highly perfluoroalkylated naphthalene products. nih.govchemistryviews.org These reactions can yield a series of compounds with varying numbers of perfluoroalkyl substituents. nih.gov
The introduction of different fluorinated groups allows for fine-tuning of the molecule's lipophilicity, steric bulk, and electronic character. For example, longer perfluoroalkyl chains can enhance the compound's solubility in nonpolar solvents and influence its self-assembly properties. These modifications are crucial for designing molecules with specific characteristics for applications in areas like liquid crystals and functional materials.
Table 2: Selected Fluorinated Alkyl and Alkoxy Groups in Naphthalene Analogs
| Fluorinated Substituent | Chemical Formula |
| Trifluoromethyl | -CF3 |
| Pentafluoroethyl | -C2F5 |
| Heptafluoropropyl | -n-C3F7 |
| Nonafluorobutyl | -n-C4F9 |
| Trifluoromethoxy | -OCF3 |
This table lists some of the fluorinated alkyl and alkoxy groups that have been incorporated into naphthalene analogs.
Naphthalene Systems with Modified Methyl Substituents
In addition to modifying the fluorinated substituent, alterations to the methyl group of 1-methyl-3-(trifluoromethoxy)naphthalene provide another avenue for creating novel derivatives. The methyl group can be functionalized or replaced with other alkyl groups, leading to changes in the molecule's steric profile and reactivity.
For instance, the methyl group can undergo oxidation to form hydroxymethyl or carboxyl groups. researchgate.net These functionalized derivatives can then serve as intermediates for further synthetic transformations, allowing for the construction of more complex molecular architectures. The introduction of functional groups on the methyl substituent can also influence the molecule's ability to participate in hydrogen bonding or other non-covalent interactions.
Furthermore, replacing the methyl group with larger alkyl chains can impact the molecule's physical properties, such as its melting point and solubility. These modifications can be strategically employed to tailor the material properties of naphthalene-based compounds for specific applications. The synthesis of such derivatives can often be achieved through standard organic chemistry transformations, starting from a functionalized naphthalene precursor. researchgate.net
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of trifluoromethoxyarenes has historically been challenging due to the difficulty in handling the unstable trifluoromethoxide anion. mdpi.com Future research should focus on developing greener, more efficient, and scalable methods for the synthesis of 1-Methyl-3-(trifluoromethoxy)naphthalene.
Current synthetic strategies often rely on harsh conditions or stoichiometric reagents. A key research avenue is the development of catalytic methods that minimize waste and improve atom economy. For instance, transitioning from classical multi-step syntheses to more direct, catalytic approaches would be a significant advancement. This could involve the use of transition-metal catalysts, such as palladium or copper, which have shown promise in C–O bond formation. nih.gov
Furthermore, the principles of green chemistry should be integrated into synthetic design. mdpi.com This includes the use of environmentally benign solvents, reducing energy consumption through catalysis at lower temperatures, and exploring continuous flow chemistry processes. Flow chemistry, in particular, can offer improved safety, scalability, and efficiency for reactions that are difficult to control in batch processes.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Parameter | Classical Route (Illustrative) | Future Sustainable Route (Proposed) |
| Key Transformation | Multi-step synthesis from a naphthalene (B1677914) precursor with late-stage fluorination. | Direct catalytic trifluoromethoxylation of a substituted naphthalene. |
| Reagents | Stoichiometric and potentially hazardous fluorinating agents. | Catalytic amounts of a transition metal, benign trifluoromethoxy source. |
| Solvents | Chlorinated solvents (e.g., CCl₄). | Greener solvents (e.g., ionic liquids, supercritical CO₂). |
| Temperature | High temperatures often required. | Mild, room temperature conditions. |
| Atom Economy | Low | High |
| E-Factor (Waste/Product) | High | Low |
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-donating methyl group, the strongly electron-withdrawing trifluoromethoxy group, and the extended π-system of the naphthalene core could lead to novel and selective chemical transformations.
Future work should investigate the selective functionalization of the naphthalene ring through C–H activation. This would provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials. The development of regioselective catalytic systems will be crucial to control the position of new substituents.
A particularly promising area is the application of photoredox catalysis. nih.govacs.org Visible-light-mediated reactions have emerged as powerful tools for forging new bonds under mild conditions. researchgate.net Investigating the photoredox-catalyzed trifluoromethoxylation of arenes or the functionalization of this compound itself could open up new synthetic possibilities. nih.gov
Table 2: Potential Novel Catalytic Systems and Their Applications
| Catalytic System | Reaction Type | Potential Application for this compound | Advantages |
| Palladium-based Catalysts | Directed C–H Functionalization | Introduction of aryl, alkyl, or other functional groups at specific positions. | High regioselectivity, broad substrate scope. researchgate.net |
| Ruthenium or Iridium Photoredox Catalysts | C–H Trifluoromethoxylation / Arylation | Direct synthesis or further derivatization under mild conditions. | Use of visible light as a renewable energy source, high functional group tolerance. nih.govgoogle.com |
| Copper-based Catalysts | Amination / Etherification | Synthesis of novel amine or ether derivatives. | Cost-effective metal, versatile reactivity. |
| Iron-based Catalysts | Cross-Coupling Reactions | Sustainable alternative to precious metal catalysts for C-C bond formation. | Earth-abundant and low-toxicity metal. mdpi.com |
Advanced Spectroscopic Probes for Dynamic Processes
A deeper understanding of the conformational dynamics and electronic structure of this compound is essential. The rotation of the –OCF₃ group relative to the naphthalene ring can significantly impact its electronic properties and intermolecular interactions.
Advanced spectroscopic techniques are needed to probe these dynamic processes. Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying organofluorine compounds due to its high sensitivity and wide chemical shift range. numberanalytics.comnumberanalytics.com Dynamic ¹⁹F NMR experiments could provide quantitative data on the rotational barriers of the trifluoromethoxy group. Multidimensional NMR techniques, such as ¹H-¹⁹F HOESY, can elucidate through-space interactions and preferred conformations in solution.
Beyond NMR, techniques like µ-X-ray absorption near-edge structure (µ-XANES) spectroscopy could provide element-specific information about the local electronic structure and bonding environment of the fluorine atoms. rsc.org
Table 3: Application of Advanced Spectroscopic Techniques
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Dynamic ¹⁹F NMR | Rotational energy barriers, conformational exchange rates. | Understanding the flexibility and dynamic behavior of the –OCF₃ group. numberanalytics.com |
| 2D NMR (¹H-¹⁹F HOESY) | Through-space nuclear correlations. | Determining the preferred spatial orientation of the substituents. |
| Fluorine K-edge µ-XANES | Local electronic structure, oxidation state, and coordination environment. | Probing the electronic influence of the naphthalene ring on the fluorine atoms. rsc.org |
| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics. | Investigating photophysical properties for potential applications in materials science. |
Deeper Insight into Structure-Reactivity and Structure-Property Relationships
Establishing clear relationships between the molecular structure of this compound and its resulting reactivity and properties is a critical future goal. The trifluoromethoxy group is known to be highly lipophilic and a powerful electron-withdrawing group, which can profoundly influence a molecule's behavior. mdpi.com
Systematic studies are needed to quantify these effects. This could involve synthesizing isomers of this compound and related derivatives to probe how substituent positioning alters reactivity in, for example, electrophilic aromatic substitution. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool in this endeavor. researchgate.netresearchgate.net DFT calculations can provide insights into ground-state geometries, electronic structures, and the transition states of reactions. researchgate.net This can help rationalize experimental findings and predict the reactivity and properties of new, yet-to-be-synthesized derivatives. Such computational studies can elucidate non-covalent interactions, like σ-hole and π-hole bonding, which are significant in fluorinated aromatic systems and can dictate crystal packing and material properties. chemrxiv.orgchemrxiv.orgrsc.org
Table 4: Proposed Study on Structure-Property Relationships
| Structural Variation | Physicochemical Property to Investigate | Computational Metric (DFT) | Potential Application |
| Isomeric Position of –CH₃ and –OCF₃ | Dipole Moment, Lipophilicity (LogP) | Molecular Electrostatic Potential (MEP) Map, Calculated LogP | Drug Design, Materials Science |
| Introduction of Additional Substituents | HOMO-LUMO Energy Gap | Frontier Molecular Orbital Energies | Organic Electronics (tuning electronic properties) |
| Comparison with –CF₃ Analogue | Metabolic Stability, Bond Dissociation Energies | Calculated Bond Strengths | Agrochemical and Pharmaceutical Development |
| Crystal Packing Analysis | Solid-state properties, polymorphism | Intermolecular Interaction Energies | Crystal Engineering, Materials Science researchgate.net |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 1-methyl-3-(trifluoromethoxy)naphthalene, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves electrophilic substitution or radical trifluoromethylation on naphthalene derivatives, followed by methyl group introduction. Structural validation requires a combination of NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallographic refinement, use programs like SHELXL for small-molecule structures to resolve positional disorders and ensure accurate bond-length/angle measurements . Purity should be confirmed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .
Q. How can researchers design in vitro toxicological screening for this compound to assess cellular uptake and metabolic pathways?
- Methodological Answer : Use primary hepatocytes or immortalized cell lines (e.g., HepG2) exposed to varying concentrations (1–100 µM). Monitor cytotoxicity via MTT assays and quantify metabolites using LC-MS/MS. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways. Reference ATSDR’s systematic review framework for naphthalene derivatives, which prioritizes dose-response relationships and hepatic/renal endpoints .
Q. What spectroscopic techniques are optimal for distinguishing this compound from positional isomers?
- Methodological Answer : ¹⁹F NMR is critical for resolving trifluoromethoxy group positioning. Compare chemical shifts with known isomers (e.g., 1-methyl-4-trifluoromethoxynaphthalene). IR spectroscopy can differentiate C-F stretching vibrations (1100–1200 cm⁻¹). Pair with computational chemistry (DFT calculations) to predict spectral signatures and validate assignments .
Advanced Research Questions
Q. How can conflicting toxicokinetic data from in vivo studies be resolved, particularly regarding species-specific metabolic differences?
- Methodological Answer : Apply ATSDR’s risk-of-bias framework (Table C-7) to evaluate study design rigor. Key criteria include randomization, blinding, and exposure characterization. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences, incorporating parameters like hepatic clearance rates and tissue partition coefficients derived from gas chromatography (GC) or LC-MS data .
Q. What advanced computational approaches predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental data from photolysis studies (UV-Vis monitoring) and soil/water partitioning assays. Molecular docking can predict interactions with microbial enzymes (e.g., dioxygenases) responsible for degradation .
Q. How should researchers design experiments to elucidate the mechanistic role of the trifluoromethoxy group in oxidative stress induction?
- Methodological Answer : Compare ROS generation in cell lines exposed to this compound versus non-fluorinated analogs. Use fluorescent probes (e.g., DCFH-DA) for real-time ROS detection. Pair with transcriptomic analysis (RNA-seq) to identify upregulated oxidative stress markers (e.g., NRF2, SOD1). Cross-reference findings with ATSDR’s data on hepatic effects in methylnaphthalene studies .
Q. What strategies mitigate matrix interference when quantifying trace levels of this compound in environmental samples?
- Methodological Answer : Optimize solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges. Employ tandem mass spectrometry (MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards). Validate recovery rates (70–120%) in complex matrices like soil or biological fluids, adhering to EPA Method 610 guidelines .
Q. How can catalytic systems be tailored for efficient degradation of this compound in industrial waste streams?
- Methodological Answer : Test transition-metal catalysts (e.g., Ni/Al₂O₃) under high-temperature/pressure conditions. Monitor reaction intermediates via GC-MS and kinetic analysis (pseudo-first-order modeling). Reference studies on naphthalene decomposition, which highlight sulfur-resistant catalysts for sustained activity .
Data Integration and Contradiction Management
- Systematic Review Protocols : Follow ATSDR’s 8-step framework (Problem Formulation to Hazard Identification) to reconcile conflicting data. Use Table C-2 for standardized data extraction, focusing on dose-response consistency and outcome specificity .
- Confidence Rating : Assign tiers (high/moderate/low) based on risk-of-bias assessments (Tables C-6/C-7). Prioritize studies with blinded exposure characterization and complete outcome reporting .
Key Reference Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
